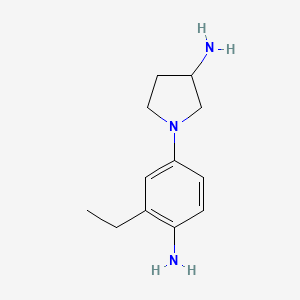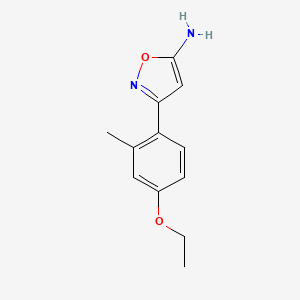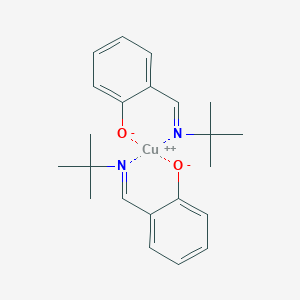
Bis(N-tert-butylsalicylideneiminato)copper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N-tert-butylsalicylideneiminato)copper(II) is a coordination compound that belongs to the class of Schiff base complexes. These complexes are formed by the condensation of salicylaldehyde with amines, resulting in the formation of imine (Schiff base) ligands. The copper(II) ion in this compound is coordinated by two N-tert-butylsalicylideneiminato ligands, forming a stable complex with interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-tert-butylsalicylideneiminato)copper(II) typically involves the reaction of copper(II) acetate with N-tert-butylsalicylideneimine in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for Bis(N-tert-butylsalicylideneiminato)copper(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(N-tert-butylsalicylideneiminato)copper(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper(II) center can be further oxidized.
Reduction: The copper(II) center can be reduced to copper(I) under suitable conditions.
Substitution: Ligand substitution reactions can occur, where the N-tert-butylsalicylideneiminato ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized copper complexes.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(N-tert-butylsalicylideneiminato)copper(II) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(N-tert-butylsalicylideneiminato)copper(II) involves the coordination of the copper(II) ion with the N-tert-butylsalicylideneiminato ligands. This coordination stabilizes the copper(II) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(N-n-butylsalicylideneiminato)cobalt(II): Similar structure but with cobalt(II) instead of copper(II).
Bis(N-tert-butylsalicylideneiminato)cobalt(II): Similar structure with cobalt(II) and tert-butyl groups.
Bis(N-n-butylsalicylideneiminato)copper(II): Similar structure with n-butyl groups instead of tert-butyl groups.
Uniqueness
Bis(N-tert-butylsalicylideneiminato)copper(II) is unique due to the presence of the tert-butyl groups, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in catalytic applications where stability and reactivity are important.
Propiedades
Fórmula molecular |
C22H28CuN2O2 |
|---|---|
Peso molecular |
416.0 g/mol |
Nombre IUPAC |
copper;2-(tert-butyliminomethyl)phenolate |
InChI |
InChI=1S/2C11H15NO.Cu/c2*1-11(2,3)12-8-9-6-4-5-7-10(9)13;/h2*4-8,13H,1-3H3;/q;;+2/p-2 |
Clave InChI |
IYIIRKIYEIAOLM-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)N=CC1=CC=CC=C1[O-].CC(C)(C)N=CC1=CC=CC=C1[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
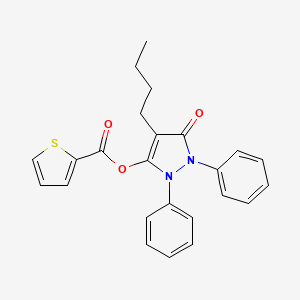
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
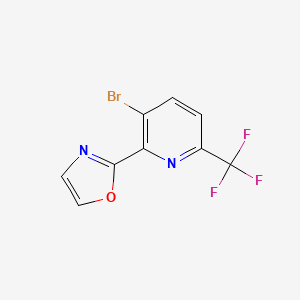
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
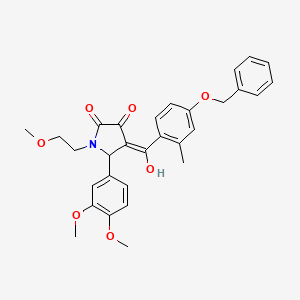
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)


